5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of chemicals. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a halopyrimidine with an ethylsulfanyl group. The reaction conditions often involve the use of organolithium reagents, such as phenyllithium, in anhydrous tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be substituted by nucleophiles.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents in anhydrous THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- 5-chloro-2-ethylsulfanyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide lies in its specific substitution pattern and the presence of both ethylsulfanyl and sulfamoyl groups
Properties
Molecular Formula |
C18H17ClN6O3S2 |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H17ClN6O3S2/c1-3-29-18-21-10-14(19)15(24-18)16(26)23-12-4-6-13(7-5-12)30(27,28)25-17-20-9-8-11(2)22-17/h4-10H,3H2,1-2H3,(H,23,26)(H,20,22,25) |
InChI Key |
SVJQLHRSFPPSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)Cl |
Origin of Product |
United States |
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